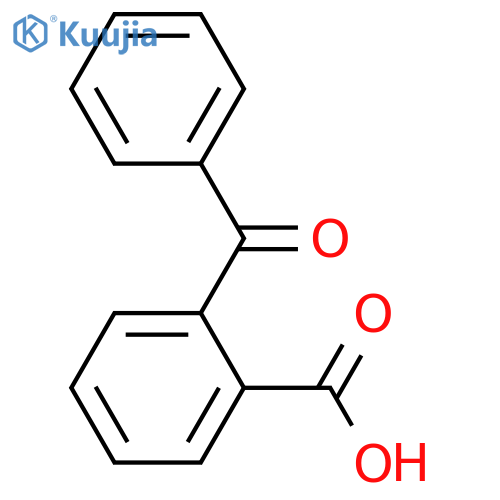

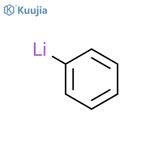

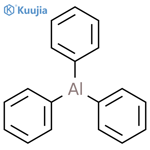

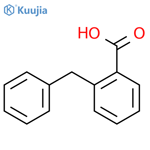

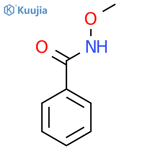

o-Benzoylbenzoic acids by the reaction of lithium 2-lithiobenzoates with acid chlorides. A contribution to the chemistry of alizarin and podophyllotoxin

,

Journal of Organic Chemistry,

1981,

46(6),

1057-61